REACTION_CXSMILES
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Br[CH2:2][C:3]([C:5]1[CH:10]=[CH:9][C:8]([F:11])=[CH:7][CH:6]=1)=O.[CH:12]([O-:14])=O.[NH4+:15]>C(O)=O>[F:11][C:8]1[CH:9]=[CH:10][C:5]([C:3]2[N:15]=[CH:12][O:14][CH:2]=2)=[CH:6][CH:7]=1 |f:1.2|
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Name
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|
Quantity
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10 g
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Type
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reactant
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Smiles
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BrCC(=O)C1=CC=C(C=C1)F
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Name
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|
Quantity
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11 g
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Type
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reactant
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Smiles
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C(=O)[O-].[NH4+]
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Name
|
|
Quantity
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60 mL
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Type
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solvent
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Smiles
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C(=O)O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture was heated
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Type
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TEMPERATURE
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Details
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to reflux for 3.5 hours
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Duration
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3.5 h
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Type
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TEMPERATURE
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Details
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The reaction was then cooled
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Type
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CUSTOM
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Details
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quenched with 200 mL water
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Type
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EXTRACTION
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Details
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the aqueous layer was extracted with methylene chloride (3×200 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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The combined organic extracts were dried over sodium sulfate
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Type
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CONCENTRATION
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Details
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concentrated under vacuum
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Type
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CUSTOM
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Details
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The crude, red solid obtained
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Type
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CUSTOM
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Details
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was choursomatographed on silica gel (ISCO MPLC purification, 50 minutes., 0-25% ethyl acetate gradient, Biotage flash 40 m column)
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Duration
|
50 min
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)C=1N=COC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.62 g | |
YIELD: PERCENTYIELD | 22% | |
YIELD: CALCULATEDPERCENTYIELD | 21.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |